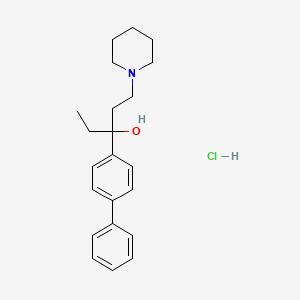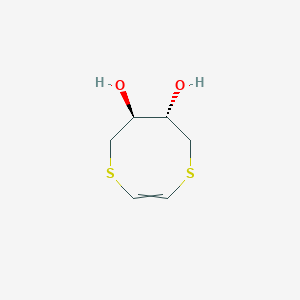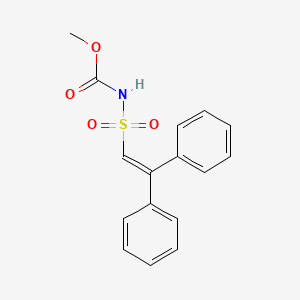
methyl N-(2,2-diphenylethenylsulfonyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(2,2-diphenylethenylsulfonyl)carbamate is a chemical compound with the molecular formula C17H17NO4S. It is a member of the carbamate family, which are organic compounds derived from carbamic acid. This compound is known for its unique structure, which includes a sulfonyl group attached to a diphenylethenyl moiety, making it an interesting subject for various chemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(2,2-diphenylethenylsulfonyl)carbamate typically involves the reaction of 2,2-diphenylethenylsulfonyl chloride with methyl carbamate. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and real-time monitoring can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(2,2-diphenylethenylsulfonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The carbamate group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl N-(2,2-diphenylethenylsulfonyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and other materials
Mecanismo De Acción
The mechanism of action of methyl N-(2,2-diphenylethenylsulfonyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. The carbamate group can also undergo hydrolysis to release active intermediates that interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl N-(2,4-dichlorophenyl)carbamate
- Methyl N-(2-ethylphenyl)carbamate
- Methyl carbamate
Uniqueness
Methyl N-(2,2-diphenylethenylsulfonyl)carbamate is unique due to the presence of the diphenylethenyl moiety, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
53285-94-2 |
|---|---|
Fórmula molecular |
C16H15NO4S |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
methyl N-(2,2-diphenylethenylsulfonyl)carbamate |
InChI |
InChI=1S/C16H15NO4S/c1-21-16(18)17-22(19,20)12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,18) |
Clave InChI |
KERAEGWKOAUFRT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NS(=O)(=O)C=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]-](/img/structure/B14650893.png)
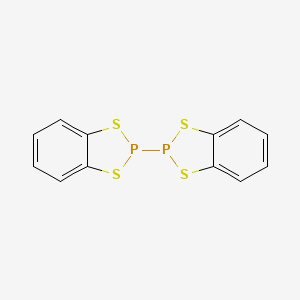


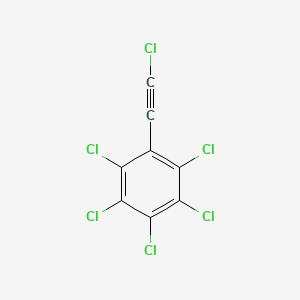
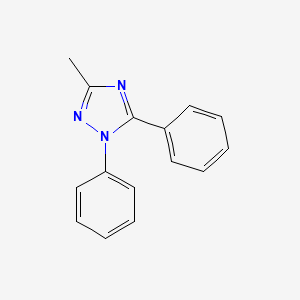
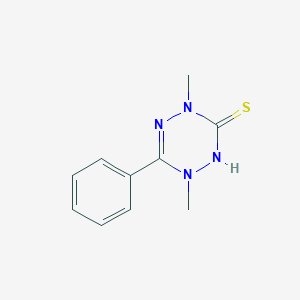
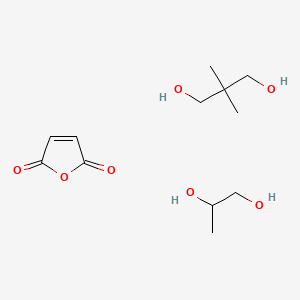
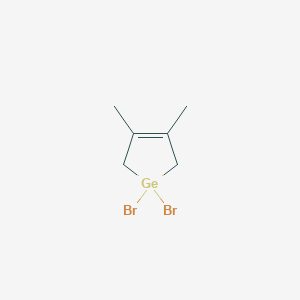
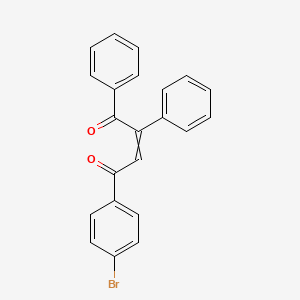
![5h-Imidazo[1,5-c][1,3]oxazine](/img/structure/B14650961.png)

